

Spectroscopic Profile of 3-Pentyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pentyn-1-ol

Cat. No.: B167779

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **3-pentyn-1-ol** (CAS No. 10229-10-4), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- Molecular Formula: C₅H₈O^{[1][2][3]}
- Molecular Weight: 84.12 g/mol ^{[4][5]}
- IUPAC Name: Pent-3-yn-1-ol^[5]
- Synonyms: 3-Pentynol^{[4][5]}
- Appearance: Clear yellow liquid^[4]

Spectroscopic Data

The structural elucidation of **3-pentyn-1-ol** is reliably achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **3-pentyn-1-ol** exhibits distinct signals corresponding to the different proton environments in the molecule.[\[6\]](#) The hydroxyl proton typically appears as a broad singlet that can be confirmed by D₂O exchange.[\[6\]](#)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-1 (-CH ₃)	~1.7	t	3H	~2.4
H-2 (-CH ₂ -C≡)	~2.3	qt	2H	~7.0, ~2.4
H-3 (HO-CH ₂ -)	~3.6	t	2H	~7.0
H-4 (-OH)	Variable (broad s)	s	1H	N/A

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The alkyne carbons are particularly distinctive, resonating in the upfield region characteristic of sp-hybridized carbons.[\[6\]](#)

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (-CH ₃)	~3.5
C-2 (-CH ₂ -C≡)	~23.0
C-3 (HO-CH ₂ -)	~61.0
C-4 (-C≡C-)	~78.0
C-5 (-C≡C-)	~82.0

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **3-pentyn-1-ol**.

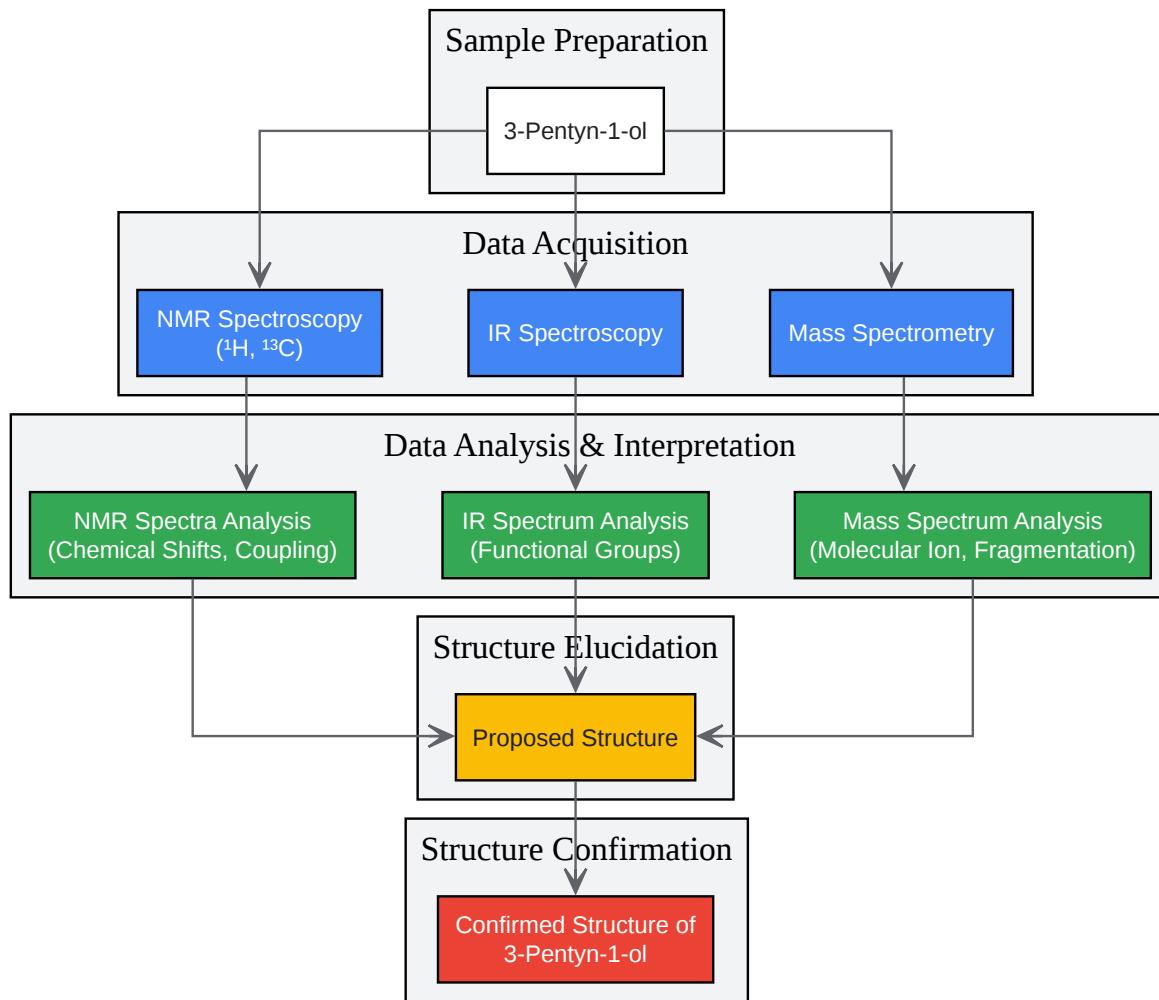
The spectrum is characterized by a prominent broad absorption for the hydroxyl group and a weaker, sharp absorption for the internal alkyne.[\[6\]](#)

Functional Group	Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H	Stretch	~3300	Broad, Strong
C-H (sp ³)	Stretch	2800-3000	Medium
C≡C	Stretch	~2240	Weak to Medium
C-O	Stretch	~1050	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3-pentyn-1-ol**, the molecular ion peak is expected at an m/z of 84.1164.[\[1\]](#) [\[6\]](#) Due to the presence of the alcohol, the molecular ion peak may be weak.[\[6\]](#)

m/z	Relative Intensity (%)	Fragment Assignment
84	15	[M] ⁺
55	100	[M - C ₂ H ₅] ⁺
53	40	[C ₄ H ₅] ⁺
39	50	[C ₃ H ₃] ⁺
31	60	[CH ₂ OH] ⁺


Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-pentyn-1-ol**. Specific instrument parameters may vary.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **3-pentyn-1-ol**, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-pentyn-1-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pentyn-1-ol [webbook.nist.gov]
- 2. 3-Pentyn-1-ol [webbook.nist.gov]
- 3. 3-Pentyn-1-ol [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Pentyn-1-ol | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pentyn-1-ol | 10229-10-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Pentyn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167779#3-pentyn-1-ol-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com